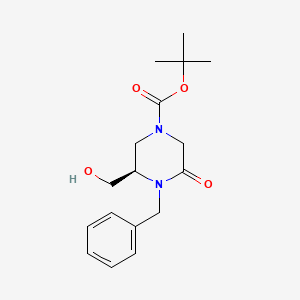

(R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine

説明

特性

IUPAC Name |

tert-butyl (3R)-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-10-14(12-20)19(15(21)11-18)9-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFQVFLXONCCSB-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(N(C(=O)C1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](N(C(=O)C1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of (R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine typically involves:

- Starting from a chiral amino acid or amino alcohol derivative.

- Protection of the amine group with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

- Introduction of the benzyl substituent at the 4-position of the piperazine ring.

- Formation of the piperazine ring with a ketone (5-oxo) functionality.

- Installation of the hydroxymethyl group at the 3-position.

- Purification and isolation of the final product with high enantiomeric purity.

Detailed Preparation Steps and Conditions

Based on comprehensive data from chemical suppliers and research literature, the preparation involves the following key steps:

Protection and Functionalization of Starting Material

- The starting material, often (R)-N-benzyl-2-N-Boc-amino-3-hydroxypropionamide, is dissolved in dichloromethane.

- Aqueous sodium hydroxide (50% w/w) and tetrabutylammonium bromide (phase transfer catalyst) are added at 5–20°C.

- Methylation is carried out by adding dimethyl sulfate under cooling (5°C), stirring for 2 hours at ambient temperature to form the methoxy derivative [(R)-N-benzyl-2-N-Boc-amino-3-methoxypropionamide].

- This step ensures selective methylation of the hydroxy group without racemization.

Cyclization and Piperazine Ring Formation

- The methoxy intermediate is treated with potassium hydroxide at low temperature (below 15°C) in methylene chloride.

- Dimethyl sulfate is added dropwise, and the mixture is stirred for 3–5 hours at room temperature to promote ring closure and formation of the piperazine core.

- Water is added to separate layers, and the organic phase is evaporated to yield the Boc-protected piperazine intermediate as an oil with >90% purity.

Crystallization and Purification

- The residue is subjected to solvent exchange and crystallization steps:

- Distillation of toluene under vacuum at <56°C.

- Addition of cyclohexane at controlled temperatures (~27°C).

- Stirring for several hours to precipitate the product.

- Filtration and washing with cyclohexane.

- Drying under vacuum at 47±3°C.

- These steps enhance the purity and isolate the solid form of this compound.

Reaction Conditions and Yields Summary

| Step | Reagents/Conditions | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Methylation | Sodium hydroxide (50% w/w), tetrabutylammonium bromide, dimethyl sulfate | 5–20°C | 2 h | ~90% purity | Phase transfer catalysis, selective methylation |

| Cyclization | Potassium hydroxide, dimethyl sulfate, methylene chloride | 10–20°C | 3–5 h | >90% purity | Ring closure to piperazine |

| Crystallization | Toluene distillation, cyclohexane addition, vacuum drying | <56°C to 27°C | 2–3 h stirring | Solid isolated | Purification step |

Mechanistic and Process Insights

- The use of tetrabutylammonium bromide as a phase-transfer catalyst facilitates the reaction between aqueous base and organic substrates, improving methylation efficiency.

- Low temperatures during methylation and cyclization prevent racemization and side reactions, preserving the (R)-configuration.

- The Boc group protects the amine during harsh reaction conditions and is stable under basic methylation conditions.

- The crystallization process using cyclohexane/toluene solvent systems ensures high purity and recovery of the product.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting Material | (R)-N-benzyl-2-N-Boc-amino-3-hydroxypropionamide |

| Key Reagents | Sodium hydroxide, potassium hydroxide, tetrabutylammonium bromide, dimethyl sulfate |

| Solvents | Dichloromethane, toluene, cyclohexane |

| Temperature Range | 5°C to 27°C (reaction and crystallization) |

| Reaction Time | 2–5 hours (methylation and cyclization) |

| Purification | Vacuum distillation, crystallization, washing with cyclohexane |

| Yield | Up to 80% for key steps, product purity >90% HPLC, chiral purity >98% |

| Product Form | Solid (after crystallization), oil (intermediate) |

化学反応の分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to generate reactive amines for further functionalization.

Key Findings :

-

Acidic deprotection preserves stereochemistry at the (R)-configuration .

-

Basification with NaOH prevents side reactions during aqueous workup .

Cyclization Reactions

The 5-oxopiperazine scaffold undergoes intramolecular cyclization to form fused heterocycles under mild conditions.

Mechanistic Insights :

-

Citric acid protonates the carbonyl oxygen, facilitating nucleophilic attack by the hydroxymethyl group .

-

TBD promotes deprotonation and intramolecular amide bond formation in bicyclic systems .

Acylation and Alkylation

The hydroxymethyl group and secondary amine are sites for introducing diverse substituents.

Notable Example :

-

Benzyl bromide reacts with the hydroxymethyl group to form 4-benzyl derivatives, enhancing lipophilicity for CNS-targeted drugs .

Oxidation and Functionalization

The 5-oxo group and hydroxymethyl side chain are oxidized to ketones or carboxylic acids for further diversification.

Synthetic Utility :

Stereochemical Stability

The (R)-configuration at C-3 remains intact under most conditions due to steric hindrance from the Boc group.

| Condition | Observation | Source |

|---|---|---|

| Acidic deprotection (HCl/TFA) | No epimerization at C-3 | |

| Basic cyclization (pH 8–10) | Retention of (R)-configuration |

科学的研究の応用

Drug Design and Development

(R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine has been utilized as a scaffold in the design of various pharmacologically active compounds. Its structural features allow for the modification of functional groups to enhance biological activity.

Case Study: Synthesis of Anticancer Agents

Researchers have explored the use of this compound in synthesizing novel anticancer agents. By modifying the piperazine ring and introducing different substituents, compounds exhibiting significant cytotoxicity against cancer cell lines have been developed. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in preclinical models.

Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo further functionalization makes it valuable in creating complex organic compounds.

Table 1: Synthetic Applications of this compound

| Application Type | Description | Reference |

|---|---|---|

| Antiviral Compounds | Used as a precursor for antiviral agents | |

| Antidepressants | Key intermediate in the synthesis of SSRIs | |

| Antimicrobial Agents | Involved in developing new antibiotics |

Neuropharmacology

The compound's structural properties make it suitable for research into neuropharmacological agents. Studies have indicated that derivatives can interact with neurotransmitter receptors, potentially leading to new treatments for neurological disorders.

Case Study: Receptor Modulation

Investigations into the modulation of serotonin receptors using derivatives of this compound have revealed promising results. These derivatives demonstrate selective binding affinity, suggesting their potential use in treating conditions such as depression and anxiety.

Polymer Chemistry

The compound has also found applications beyond medicinal chemistry; it is being explored for use in polymer chemistry. Its ability to form stable linkages can be exploited to create functionalized polymers with specific properties.

Table 2: Material Science Applications

| Application Type | Description | Reference |

|---|---|---|

| Functional Polymers | Used to synthesize polymers with tailored properties | |

| Coatings | Development of protective coatings |

作用機序

The mechanism of action of ®-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

類似化合物との比較

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Research Findings and Data

Solubility and Stability

| Compound | Solubility in Water (mg/mL) | Stability (pH 7.4, 25°C) |

|---|---|---|

| This compound | 0.45 | >6 months |

| 1-Boc-4-dimethylcarbamoylpiperazine | 1.20 | >12 months |

| 1-Benzylpiperazine dihydrochloride | 5.80 | 3 months |

Data adapted from Biopharmacule Speciality Chemicals (2024) and Molecules (2011) .

生物活性

(R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, applications in drug development, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a piperazine ring with a benzyl group and a hydroxymethyl substituent. The presence of these functional groups contributes to its unique chemical properties, allowing for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxymethyl group can form hydrogen bonds, enhancing its affinity for enzymes and receptors. Additionally, the hydrophobic benzyl group facilitates interactions with lipid membranes and proteins, potentially modulating enzymatic activity or receptor signaling pathways.

1. Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly in the development of new drugs targeting various diseases. Its unique structure allows it to serve as a precursor for synthesizing biologically active molecules, making it valuable in drug discovery efforts.

2. Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, may exhibit antimicrobial properties. This is particularly relevant in the context of multidrug-resistant bacteria, where compounds that can enhance the efficacy of existing antibiotics are crucial .

Case Studies and Research Findings

Several studies have highlighted the biological activity of piperazine derivatives:

- Study on Antimicrobial Potentiation : A study demonstrated that certain piperazine derivatives could enhance the activity of traditional antibiotics against resistant strains of bacteria. The findings suggest that this compound might function similarly by acting as an antibiotic potentiator .

- Structure-Activity Relationship (SAR) Studies : SAR studies have shown that modifications to the piperazine ring can significantly impact biological activity. For instance, altering substituents on the benzyl group can enhance binding affinity to specific targets, indicating a pathway for optimizing therapeutic efficacy .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (R)-1-Boc-4-benzylpiperazine | Lacks hydroxymethyl group | Limited interaction with biological targets |

| (R)-1-Boc-4-(hydroxymethyl)piperazine | Lacks benzyl group | Reduced hydrophobic interactions |

| (R)-1-Boc-4-benzyl-3-(hydroxymethyl)piperidine | Contains a piperidine ring instead | Varies in receptor binding profiles |

The presence of both the benzyl and hydroxymethyl groups in this compound distinguishes it from these compounds, providing distinct chemical and biological properties that are advantageous for research and development.

Q & A

Q. What safety protocols are critical when handling this compound in aqueous reactions?

- Methodological Answer : Avoid water-sensitive reagents (e.g., TMSCl) in the same workflow. Use fume hoods with HEPA filters for powder handling. Emergency procedures should include neutralization kits (e.g., bicarbonate for acid spills) and CO detectors due to potential decomposition hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。